molecular formula C14H10O2S B8541930 3-methoxy-9H-thioxanthen-9-one

3-methoxy-9H-thioxanthen-9-one

Cat. No.: B8541930
M. Wt: 242.29 g/mol
InChI Key: JOZYSQCUHPZOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-9H-thioxanthen-9-one is a useful research compound. Its molecular formula is C14H10O2S and its molecular weight is 242.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H10O2S

Molecular Weight

242.29 g/mol

IUPAC Name

3-methoxythioxanthen-9-one

InChI

InChI=1S/C14H10O2S/c1-16-9-6-7-11-13(8-9)17-12-5-3-2-4-10(12)14(11)15/h2-8H,1H3

InChI Key

JOZYSQCUHPZOPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Finally, 3-methoxythioxanthen-9-one (S-18) was prepared. To a mixture of 2-(3-methoxyphenylthio)benzoic acid (4.60 g, 18 mmol) and 27 g (265 mmol) of acetic anhydride was added dropwise 1.70 g (18 mmol) of methanesulfonic acid. The mixture was heated at reflux for 2 h, cooled to ambient, and poured very slowly onto 250 g of ice. The crude product was extracted with dichloromethane, and the extract was washed with 10% aqueous NaHCO3 and then with brine. The solution was dried (MgSO4), passed through a short column of silica gel, and concentrated to deposit an orange solid. The product was purified by successive recrystallizations from toluene/heptane and from isopropanol to provide 1.57 g (37% of theory) of a yellow powder. 1H NMR (CDCl3): δ 3.91 (s, 3H), 6.95 (d, 1H), 7.01 (dd, 1H), 7.4-7.6 (m, 3H), 8.55 (d, 1H), 8.59 (d, 1H).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Three

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